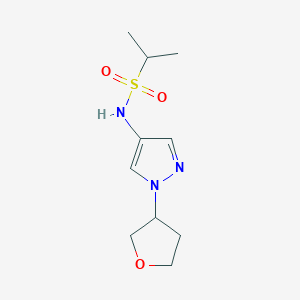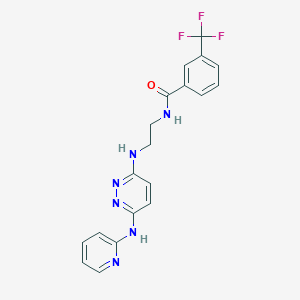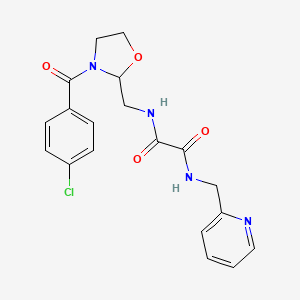![molecular formula C23H20Cl2N2O B2383950 3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone CAS No. 860785-21-3](/img/structure/B2383950.png)
3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone (DC-Ind-Mep) is a small organic molecule that has been used in a variety of scientific research applications. It is a member of the pyridinone family of compounds and has a unique structure that allows it to interact with several biochemical and physiological pathways. DC-Ind-Mep has been used to study a variety of biological processes, including drug metabolism, apoptosis, and immune responses. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DC-Ind-Mep research.
Applications De Recherche Scientifique
3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone has been used in a variety of scientific research applications, including drug metabolism, apoptosis, and immune responses. It has been used to study the effects of drugs on cytochrome P450 enzymes, which are important for drug metabolism. It has also been used to study the effects of apoptosis-inducing agents on cell death pathways. Additionally, it has been used to study the effects of immune-modulating agents on the immune system.
Mécanisme D'action
3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone acts as a modulator of various biochemical and physiological pathways. It binds to several cytochrome P450 enzymes, which are important for drug metabolism, and it also binds to several apoptosis-inducing agents, which can cause cell death. Additionally, it binds to several immune-modulating agents, which can affect the immune system.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to modulate cytochrome P450 enzymes, which are important for drug metabolism. It has also been shown to modulate apoptosis-inducing agents, which can cause cell death. Additionally, it has been shown to modulate immune-modulating agents, which can affect the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone has several advantages and limitations for lab experiments. One advantage is that it is a small molecule, which makes it easier to handle and manipulate. Additionally, it is relatively stable, which makes it easier to store and transport. However, it is also relatively expensive, which can limit its use in some experiments. Additionally, it is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for 3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone research. One potential direction is to study the effects of this compound on other biochemical and physiological pathways, such as inflammation, cell growth and differentiation, and oxidative stress. Additionally, further research could be done to study the effects of this compound on drug metabolism, apoptosis, and immune-modulating agents. Additionally, further research could be done to study the effects of this compound on drug side effects and drug interactions. Finally, further research could be done to develop more efficient and cost-effective methods for synthesizing this compound.
Méthodes De Synthèse
3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone is synthesized by a two-step reaction sequence. The first step involves the reaction of 2,6-dichlorobenzyl chloride with 1-indole-3-ethanol in the presence of a base, such as sodium hydroxide, to form the intermediate 3-(2,6-dichlorobenzyl)-1-indole-3-ethanol. The second step involves the reaction of the intermediate with 2-methyl-4(1H)-pyridinone in the presence of a base, such as sodium hydroxide, to form the final product, this compound.
Propriétés
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-1-[2-(1H-indol-3-yl)ethyl]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O/c1-15-18(13-19-20(24)6-4-7-21(19)25)23(28)10-12-27(15)11-9-16-14-26-22-8-3-2-5-17(16)22/h2-8,10,12,14,26H,9,11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMADCKYFXLGAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCC2=CNC3=CC=CC=C32)CC4=C(C=CC=C4Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2383869.png)
![2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2383872.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate](/img/structure/B2383877.png)

![(E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2383882.png)
![4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2383883.png)
![2-Chloro-1-[(4R,6R)-4-ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl]propan-1-one](/img/structure/B2383884.png)

![N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2383887.png)

![7-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2383889.png)
